![molecular formula C12H10O2 B14422118 (2aR,8aS)-1,2,2a,8a-Tetrahydrocyclobuta[b]naphthalene-3,8-dione CAS No. 82586-18-3](/img/structure/B14422118.png)
(2aR,8aS)-1,2,2a,8a-Tetrahydrocyclobuta[b]naphthalene-3,8-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2aR,8aS)-1,2,2a,8a-Tetrahydrocyclobuta[b]naphthalene-3,8-dione is a complex organic compound characterized by its unique bicyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2aR,8aS)-1,2,2a,8a-Tetrahydrocyclobuta[b]naphthalene-3,8-dione typically involves multi-step organic reactions. One common method includes the Diels-Alder reaction, where a diene and a dienophile react to form the cyclobutane ring. This is followed by oxidation reactions to introduce the ketone groups at positions 3 and 8. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures high yield and purity. The scalability of the synthesis process is crucial for its application in various industries.
Analyse Chemischer Reaktionen
Types of Reactions
(2aR,8aS)-1,2,2a,8a-Tetrahydrocyclobuta[b]naphthalene-3,8-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: Various nucleophiles can substitute the hydrogen atoms in the cyclobutane ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary but often require specific solvents and temperature control to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols
Wissenschaftliche Forschungsanwendungen
(2aR,8aS)-1,2,2a,8a-Tetrahydrocyclobuta[b]naphthalene-3,8-dione has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the synthesis of advanced materials and as a precursor for other industrial chemicals.
Wirkmechanismus
The mechanism of action of (2aR,8aS)-1,2,2a,8a-Tetrahydrocyclobuta[b]naphthalene-3,8-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction and metabolic processes, depending on the specific application.
Eigenschaften
CAS-Nummer |
82586-18-3 |
|---|---|
Molekularformel |
C12H10O2 |
Molekulargewicht |
186.21 g/mol |
IUPAC-Name |
(2aR,8aS)-1,2,2a,8a-tetrahydrocyclobuta[b]naphthalene-3,8-dione |
InChI |
InChI=1S/C12H10O2/c13-11-7-3-1-2-4-8(7)12(14)10-6-5-9(10)11/h1-4,9-10H,5-6H2/t9-,10+ |
InChI-Schlüssel |
XRHDDSDDVUCPSB-AOOOYVTPSA-N |
Isomerische SMILES |
C1C[C@H]2[C@@H]1C(=O)C3=CC=CC=C3C2=O |
Kanonische SMILES |
C1CC2C1C(=O)C3=CC=CC=C3C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




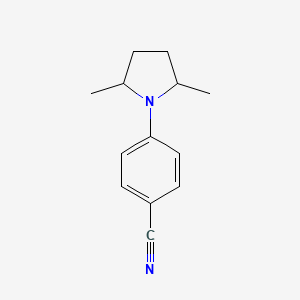
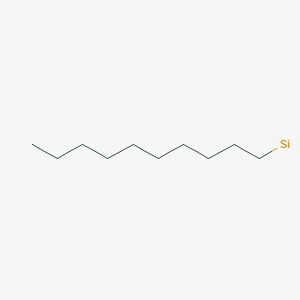

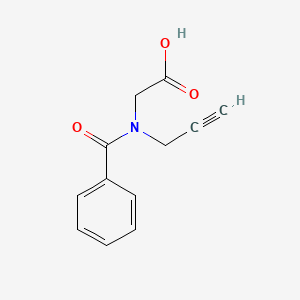
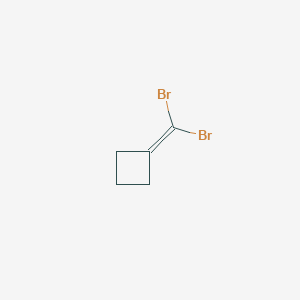
![3-[[(Z)-1-anilino-3-oxido-1-oxobut-2-en-2-yl]diazenyl]-5-nitro-2-oxidobenzenesulfonate;chromium(3+);3-(2-ethylhexoxy)propan-1-amine;hydron](/img/structure/B14422081.png)


![2-[(2,5-Dimethylphenyl)methanesulfonyl]-5-methyl-1-oxo-1lambda~5~-pyridine](/img/structure/B14422092.png)
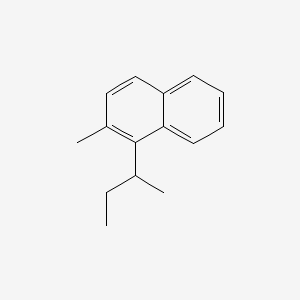
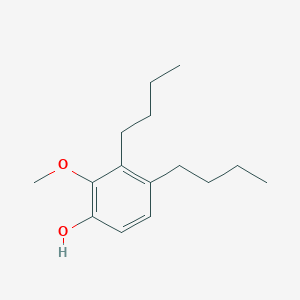
![[4,5-Dibenzoyloxy-6-[(4-methylphenyl)sulfonyloxymethyl]oxan-3-yl] benzoate](/img/structure/B14422111.png)
